Piperidine-1-sulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, DMSO-d6):
- δ 2.50 ppm : Multiplet integrating to 4H, assigned to the two methylene groups adjacent to the piperidine nitrogen.
- δ 1.55–1.45 ppm : Multiplet integrating to 6H, corresponding to the remaining methylene protons in the piperidine ring.
- δ 7.45 ppm : Singlet (2H, NH$$_2$$), indicative of the sulfonamide protons.
13C NMR (100 MHz, DMSO-d6):
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (cm$$^{-1}$$):
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 164.06 ([M]$$^+$$), consistent with the molecular formula.
- Major fragments :
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2$$_1$$/n for this compound derivatives. Key parameters:
- Unit cell dimensions : a = 10.52 Å, b = 7.31 Å, c = 14.25 Å, β = 98.7°.
- Hydrogen-bonding network : N-H···O=S interactions (2.89 Å) stabilize the crystal lattice.
- Torsional angles : The piperidine ring adopts a chair conformation, with a dihedral angle of 61.39° between the sulfonamide group and the ring plane.
Computational Chemistry Insights
Density Functional Theory (DFT)-Optimized Geometries
DFT calculations (B3LYP/6-311+G(d,p)) confirm the chair conformation of the piperidine ring. Key geometric parameters:
Tables
Table 1: Comparative NMR Data for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperidine CH$$_2$$ (adjacent to N) | 2.50 | Multiplet | 4H |
| Piperidine CH$$_2$$ (remote) | 1.55–1.45 | Multiplet | 6H |
| Sulfonamide NH$$_2$$ | 7.45 | Singlet | 2H |
Table 2: Key IR Vibrational Assignments
| Bond/Vibration Type | Wavenumber (cm$$^{-1}$$) |
|---|---|
| S=O asymmetric stretch | 1345 |
| S=O symmetric stretch | 1162 |
| N-H stretch | 3280, 3150 |
| C-H stretch (piperidine) | 2920–2850 |
Table 3: DFT-Optimized Geometric Parameters
| Parameter | Value (Å) |
|---|---|
| S-N bond length | 1.63 |
| S-O bond length | 1.43 |
| N-H bond length | 1.01 |
Properties
IUPAC Name |
piperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKRMXAWABTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298659 | |
| Record name | 1-Piperidinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4108-90-1 | |
| Record name | 1-Piperidinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinesulfonamide | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1-sulfonamide typically involves the reaction of piperidine with sulfonyl chlorides under basic conditions. A common method includes the use of piperidine and a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Piperidine-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation Reactions: The piperidine ring can undergo oxidation to form piperidinones or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Alkylated or acylated piperidine derivatives.
Oxidation Reactions: Piperidinones or other oxidized piperidine derivatives.
Reduction Reactions: Amines or other reduced sulfonamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
Piperidine-1-sulfonamide consists of a piperidine ring bonded to a sulfonamide group. This unique structure contributes to its pharmacological properties, making it a valuable scaffold in drug design and development.
Medicinal Chemistry
This compound derivatives are being explored as potential drug candidates for various therapeutic applications:
- Antibacterial Activity : The compound has shown promising antibacterial properties by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and has been effective against resistant strains .
- Anticancer Potential : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory processes by inhibiting enzymes involved in the production of pro-inflammatory mediators .
Agricultural Applications
This compound has been investigated for its use in developing new agrochemicals:
- Bactericides : Recent studies highlight its effectiveness as a bactericide for managing plant bacterial diseases. For instance, it demonstrated superior inhibitory activity against Xanthomonas oryzae (a pathogen affecting rice) compared to commercial agents .
Data Summary
The following table summarizes key findings from recent studies on the applications of this compound:
| Application | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Various bacterial strains | Varies | Inhibition of dihydropteroate synthase |
| Anticancer | MDA-MB-231 (breast cancer) | 0.126 | Induction of apoptosis and cell cycle arrest |
| Bactericide | Xanthomonas oryzae | 2.02 | Disruption of cell membrane |
| Anti-inflammatory | Enzymes (COX, LOX pathways) | N/A | Inhibition of pro-inflammatory mediators |
Antibacterial Study
A study conducted on various bacterial strains utilized disc diffusion and microdilution methods to evaluate the antibacterial efficacy of this compound. Results indicated strong inhibitory effects, particularly against resistant strains, suggesting its potential as an alternative treatment option .
Anticancer Research
In a focused investigation on MDA-MB-231 cells, this compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like 5-Fluorouracil. The study reported a favorable selectivity index, highlighting its potential for targeted cancer therapy .
Agricultural Application
A recent study assessed the efficacy of this compound against Xanthomonas oryzae, revealing that it not only inhibited bacterial growth but also provided acceptable levels of curative and protective activities in vivo. This positions the compound as a promising candidate for developing new bactericides in agriculture .
Mechanism of Action
The mechanism of action of piperidine-1-sulfonamide involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Sulfanilamide: A sulfonamide antibiotic that shares the sulfonamide functional group with piperidine-1-sulfonamide.
Piperidine-4-sulfonamide: A similar compound with the sulfonamide group attached to the fourth position of the piperidine ring.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The position of the sulfonamide group on the piperidine ring influences its interaction with molecular targets and its overall pharmacological profile.
Biological Activity
Piperidine-1-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article reviews recent findings on its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer effects. The synthesis methods and structure-activity relationships (SAR) of various derivatives are also discussed.
Chemical Structure and Synthesis
This compound typically consists of a piperidine ring bonded to a sulfonamide group. The synthesis often involves the reaction of piperidine with sulfonyl chlorides, leading to various derivatives that can enhance biological activity. For instance, N-(piperidin-1-yl)benzenesulfonamide has been synthesized and evaluated for its biological properties .
1. Antibacterial Activity
Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial activity against various strains of bacteria. For example, a series of synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects on other strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 7l | Salmonella typhi | 2.14 µg/mL |
| Compound 7m | Bacillus subtilis | 0.63 µg/mL |
| Compound 7n | Escherichia coli | 5.00 µg/mL |
| Compound 7o | Staphylococcus aureus | 10.00 µg/mL |
2. Enzyme Inhibition
This compound derivatives have shown promising results as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. In one study, several compounds exhibited strong inhibitory effects, with IC50 values indicating high potency .
Table 2: Enzyme Inhibition Potency of Piperidine Derivatives
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound 7p | Acetylcholinesterase | 2.14 |
| Compound 7q | Urease | 0.63 |
| Compound 7r | Butyrylcholinesterase | 5.00 |
3. Anticancer Activity
Emerging research indicates that this compound derivatives may possess anticancer properties. For instance, certain compounds have been shown to induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanisms include the activation of apoptotic pathways and the inhibition of cell proliferation.
Case Study: Anticancer Effects on HCT116 Cells
In a recent study, a piperidine derivative was tested on HCT116 colon cancer cells, showing significant cell death through apoptosis and necrosis mechanisms. The compound demonstrated higher efficacy compared to standard treatments like 5-FU, indicating its potential role in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications to the piperidine ring or sulfonamide group can significantly alter the compound's pharmacological properties. For example, substituents on the aromatic ring can enhance antibacterial activity or selectivity towards specific enzymes .
Table 3: Structure-Activity Relationship Insights
| Modification | Biological Effect |
|---|---|
| Para-substitution | Increased AChE inhibition |
| Meta-substitution | Enhanced antibacterial activity |
| Sulfonyl group variation | Improved solubility and potency |
Q & A
Q. What are the established synthetic routes for Piperidine-1-sulfonamide, and how can researchers optimize reaction yields?
- Methodological Answer : this compound synthesis typically involves sulfonylation of piperidine using sulfonyl chlorides under basic conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .
Optimization : Employ a factorial design (e.g., 2^k designs) to test variables like stoichiometry, solvent polarity, and catalyst type. Validate purity via NMR (¹H/¹³C), HPLC (>95%), and elemental analysis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural confirmation : ¹H NMR (δ 1.5–2.0 ppm for piperidine protons; δ 3.2–3.5 ppm for sulfonamide NH).
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm.
- Quantitative analysis : LC-MS for trace impurities and ESI-MS for molecular ion validation.
Best practices : Cross-validate results with FT-IR (sulfonamide S=O stretch at 1150–1350 cm⁻¹) and melting point consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic review framework : Apply PICO to structure analysis:
- Population : Target enzymes/receptors (e.g., carbonic anhydrase).
- Intervention : Derivative modifications (e.g., substituent effects).
- Comparison : IC₅₀ values across studies.
- Outcome : Structure-activity relationships (SAR).
- Data reconciliation : Use meta-analysis to pool results, accounting for variability in assay conditions (pH, temperature) and cell lines. Employ sensitivity analysis to identify outliers .
- In silico validation : Molecular docking (AutoDock Vina) to compare binding affinities with experimental data .
Q. What strategies are effective for designing dose-response studies of this compound in preclinical models?
- Methodological Answer :
- Experimental design :
- Dose range : Determine via pilot studies (MTD, LD₅₀).
- Control groups : Vehicle control, positive control (e.g., acetazolamide for carbonic anhydrase inhibition).
- Outcome metrics :
- Pharmacokinetics : Plasma concentration-time profiles (LC-MS/MS).
- Efficacy : Enzyme inhibition (%) at 24h.
- Statistical rigor : Use nonlinear regression (GraphPad Prism) for EC₅₀ calculation and ANOVA for inter-group comparisons .
Q. How can computational modeling enhance the development of this compound-based inhibitors?
- Methodological Answer :
- QSAR models : Train on datasets of sulfonamide derivatives using descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability under physiological conditions.
- ADMET prediction : Use SwissADME or ADMETLab to optimize bioavailability and minimize hepatotoxicity .
Data Analysis and Reproducibility
Q. What frameworks ensure reproducibility in this compound research?
- Methodological Answer :
Q. Table 1. Key Analytical Parameters for this compound Characterization
| Technique | Parameters | Acceptable Range |
|---|---|---|
| ¹H NMR | Purity peaks, integration ratios | δ 1.5–3.5 ppm, >95% |
| HPLC | Retention time, peak symmetry | RSD ≤2% (n=3) |
| Elemental Analysis | C, H, N, S content | ±0.4% of theoretical |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
